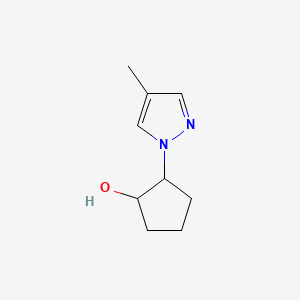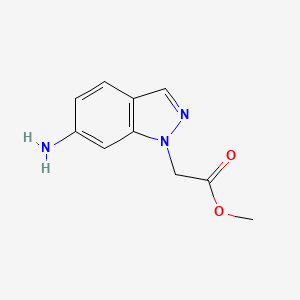
Sumi-alpha
Descripción general
Descripción
Sumi-alpha is a useful research compound. Its molecular formula is C25H22ClNO3 and its molecular weight is 419.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Sumi-Alpha, also known as Asana, is a highly active synthetic pyrethroid insecticide that contains esfenvalerate . Its primary targets are a variety of insect pests, including cereal aphids, potato aphids, pea and bean weevils, and caterpillars in Brassica crops . These insects are harmful to crops like wheat, barley, potatoes, peas, beans, and a range of vegetable and ornamental crops .
Mode of Action
This compound operates as a contact and ingested pyrethroid insecticide . It interacts with its targets primarily through contact and ingestion . Once in contact or ingested by the insect pests, this compound affects the sodium channels in the nervous system of the insects . This leads to rapid paralysis and death of the insects .
Biochemical Pathways
It is known that this compound, like other pyrethroids, interferes with the normal functioning of the nervous system in insects . It does this by modifying the gating kinetics of the sodium channels, which disrupts neural transmission .
Pharmacokinetics
It is known that this compound is applied as an emulsifiable concentrate, which suggests it is likely absorbed through the insect’s cuticle upon contact .
Result of Action
The result of this compound’s action is the effective control of harmful insect pests. It reduces the population of cereal aphids, thereby reducing the spread of Barley Yellow Dwarf Virus (BYDV) in wheat and barley . It also controls a range of potato aphids, preventing direct damage and viral transfer . Furthermore, it controls pea and bean weevil and caterpillars in Brassica crops .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, it is recommended to use this compound at the recommended dose rate for safe and successful use . Overuse or underuse can lead to unsatisfactory control of the targeted pests . Additionally, resistance management strategies, such as alternating with chemicals of a different mode of action, are recommended, particularly in protected situations . This is to prevent the development of resistance among the targeted pests .
Análisis Bioquímico
Biochemical Properties
Sumi-alpha interacts with various enzymes and proteins in the biochemical reactions. For instance, it has been found to affect the levels of free amino acids (FAA) and total nitrogen in cotton plant leaves . The most abundant amino acids found in leaf samples were alanine, arginine, glutamine, and cysteine . This compound was found to exert the mildest effect on cotton by means of the number of amino acids affected .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to cause elevated accumulation of fructose bisphosphate aldolase and degradation of RuBisCo in the treated tissue . This suggests that this compound can affect photosynthesis performance and cause accumulation of simple saccharides .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that this compound can cause changes in the levels of certain amino acids in cotton plant leaves over time .
Propiedades
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJDWWKZLNGGM-DNQXCXABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020853 | |
| Record name | (S,R)-Fenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67614-32-8 | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (S-(R*,S*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067614328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,R)-Fenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: Research suggests that yoga asanas offer a wide range of benefits including:
- Improved Flexibility and Muscle Strength: Asanas involve stretching and strengthening various muscle groups, leading to increased flexibility and muscle tone. [, , ]
- Enhanced Cardiovascular Health: Yoga practice, particularly asanas that involve sustained holds and controlled breathing, has been linked to improved cardiovascular function, including lower blood pressure and heart rate. [, , , ]
- Stress Reduction and Mental Well-being: The combination of physical postures, controlled breathing, and mindfulness cultivated in asana practice can significantly reduce stress levels and promote relaxation. [, , ]
ANone: Yes, research suggests that certain asanas may be particularly beneficial for specific conditions.
- Diabetes: Studies indicate that practicing asanas, such as those that stimulate the pancreas, may help improve blood glucose regulation in individuals with Type 2 diabetes. [, , , ]
- Respiratory Health: Asanas that emphasize chest opening and controlled breathing, like those often practiced in prone positions, may improve lung function and potentially aid in managing respiratory conditions like asthma. [, , ]
- Neck and Back Pain: Some asanas are designed to target and alleviate pain in the neck and back region by improving flexibility and reducing muscle tension. [, , , ]
ANone: Asanas work through multiple mechanisms:
- Musculoskeletal System: Asanas directly impact the muscles, joints, and connective tissues by promoting flexibility, strength, and range of motion. [, ]
- Nervous System: The controlled breathing and focused attention during asana practice can influence the autonomic nervous system, promoting relaxation and reducing stress. [, , ]
- Endocrine System: Some asanas, particularly those that involve abdominal compression or stimulation, may influence hormone secretion, potentially benefiting conditions like diabetes. [, , ]
ANone: While promising, many studies on yoga asanas are limited by small sample sizes and lack of rigorous control groups. Future research should focus on:
- Larger, Randomized Controlled Trials: Conducting studies with larger sample sizes and appropriate control groups will strengthen the evidence base for the benefits of specific asanas. [, ]
- Understanding Mechanisms: More research is needed to fully elucidate the physiological pathways and mechanisms by which asanas exert their effects on the body. [, ]
- Developing Personalized Approaches: Exploring how individual differences (e.g., age, health status, experience level) influence responses to asanas will help tailor practice for optimal benefits. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2844837.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2844841.png)
![2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2844844.png)

![2-(4-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2844847.png)




![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]but-2-ynamide](/img/structure/B2844856.png)


![3-Amino-2,5-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B2844859.png)

